HIV-1 Protease Inhibitor Potency: Benzodioxole-5-sulfonamide P2 Ligand Delivers Picomolar Ki vs. Alternative Aryl Sulfonamides
In a direct head-to-head study of N-aryloxazolidinone-5-carboxamide-based HIV-1 protease inhibitors, the benzodioxole-5-sulfonamide P2 ligand (compound AD-81) achieved a Ki of 0.8 pM against wild-type HIV-1 protease. The X-ray co-crystal structure (PDB: 2I0D, resolution 1.95 Å) confirms the benzodioxole moiety occupies the S2 subsite. Comparator P2 ligands with simple benzenesulfonamide or 4-substituted benzenesulfonamide groups in the same scaffold series exhibited Ki values in the low nanomolar range (typically 1–50 nM), representing a >1,000-fold potency differential [1]. The benzodioxole oxygen atoms form specific hydrogen bonds with backbone amides in the S2 pocket that are geometrically inaccessible to monocyclic aryl sulfonamides.
| Evidence Dimension | HIV-1 protease inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.8 pM (AD-81, benzodioxole-5-sulfonamide P2 ligand) |
| Comparator Or Baseline | Benzenesulfonamide and 4-substituted benzenesulfonamide P2 ligands in same scaffold series: Ki ≈ 1–50 nM |
| Quantified Difference | >1,000-fold improvement in Ki |
| Conditions | Recombinant wild-type HIV-1 protease, in vitro fluorescence-based enzymatic assay; co-crystal structure PDB 2I0D at 1.95 Å resolution |
Why This Matters
Procurement of the benzodioxole-5-sulfonyl chloride building block is mandatory for any program aiming to reproduce or optimize the picomolar potency series; substitution with generic aryl sulfonyl chlorides forfeits the key S2-pocket hydrogen-bonding interactions.
- [1] Ali, A.; Reddy, G.S.; Cao, H.; Anjum, S.G.; Nalam, M.N.L.; Schiffer, C.A.; Rana, T.M. Discovery of HIV-1 Protease Inhibitors with Picomolar Affinities Incorporating N-Aryl-oxazolidinone-5-carboxamides as Novel P2 Ligands. J. Med. Chem. 2006, 49 (24), 7342–7356. View Source
